molecular formula C25H29NO6 B11152842 7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one

7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11152842
M. Wt: 439.5 g/mol
InChI Key: AYZCEJMUVRNEHJ-UHFFFAOYSA-N
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Description

7-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a tetrahydroisoquinoline moiety and additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the chromen-2-one core, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and amines, with reactions typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique structural and functional properties.

Mechanism of Action

The mechanism of action of 7-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, the compound may interact with receptors in the central nervous system, leading to its potential neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one lies in its combination of the chromen-2-one core and the tetrahydroisoquinoline moiety, which imparts unique structural and functional properties

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

7-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C25H29NO6/c1-15-16(2)25(28)32-22-11-20(5-6-21(15)22)31-14-19(27)13-26-8-7-17-9-23(29-3)24(30-4)10-18(17)12-26/h5-6,9-11,19,27H,7-8,12-14H2,1-4H3

InChI Key

AYZCEJMUVRNEHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC4=CC(=C(C=C4C3)OC)OC)O)C

Origin of Product

United States

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